5-chloro-2-methoxy-N-(4-phenylmethoxyphenyl)benzamide
Overview
Description
5-chloro-2-methoxy-N-(4-phenylmethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a phenylmethoxy group attached to the benzamide core
Mechanism of Action
Target of Action
The primary target of N-[4-(benzyloxy)phenyl]-5-chloro-2-methoxybenzamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
The compound interacts with its target, Leukotriene A-4 hydrolase, through a yet to be elucidated mechanism. The interaction results in changes in the enzyme’s activity, which in turn affects the production of leukotriene B4 .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway. Leukotrienes are lipid mediators involved in inflammation and immune responses. By interacting with Leukotriene A-4 hydrolase, the compound can potentially influence the production of leukotriene B4, thereby affecting the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Leukotriene A-4 hydrolase and the subsequent changes in leukotriene B4 production . Changes in the levels of this proinflammatory mediator can have significant effects on inflammation and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-phenylmethoxyphenyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-phenylmethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then subjected to further purification steps to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(4-phenylmethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the benzamide group to amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-phenylmethoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
- 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide
Uniqueness
5-chloro-2-methoxy-N-(4-phenylmethoxyphenyl)benzamide is unique due to the presence of the phenylmethoxy group, which may confer distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-phenylmethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-25-20-12-7-16(22)13-19(20)21(24)23-17-8-10-18(11-9-17)26-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPCRISVOQMPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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